Tert-butyl (2R,4R,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl (2R,4R,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,4R,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl and Hydroxyethyl Groups: These groups can be introduced through alkylation and hydroxylation reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and cardiovascular diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,4R,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, known for its basicity and use in organic synthesis.
N-Methylpiperidine: A methylated derivative with similar properties.
Piperidine-4-carboxylate: A related compound with a carboxylate group at the 4-position.
Uniqueness
Tert-butyl (2R,4R,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C14H27NO3 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl (2R,4R,5R)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 |
InChI Key |
XHAFNWJVGYDHPM-SDDRHHMPSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@H](C[C@H]1C(=O)OC(C)(C)C)CCO |
Canonical SMILES |
CCC1CNC(CC1C(=O)OC(C)(C)C)CCO |
Origin of Product |
United States |
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